molecular formula C16H19N5O B2926719 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097895-05-9

2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2926719
CAS No.: 2097895-05-9
M. Wt: 297.362
InChI Key: LDWLEPVXOUYAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also include alternative synthesis routes if available .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. The mechanisms of these reactions are often studied in detail .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study designed a novel compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor purposes. This compound exhibited more inhibition against TS and DHFR from various sources, including human, and showed lower cross-resistance compared to methotrexate in methotrexate-resistant cell lines. The study highlighted the dual inhibition of TS and DHFR as key to the antitumor activity of the compound (Gangjee et al., 2000).

Histamine H4 Receptor Ligands

Another study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). The research aimed to optimize potency, leading to the development of a compound with significant in vitro activity and potential in anti-inflammatory and pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Pyrimidinone and Oxazinone Derivatives

A study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Fluorescent Probe for RNA Structure Monitoring

Pyrrolo-C (PC), a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and can be used as a site-specific probe for RNA structure and dynamics. Its fluorescence becomes quenched upon base-pairing, making it effective for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).

Chemical Oxidation of Pyridin-2-yl Acetamides

A study on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives with various oxidants demonstrated multiple reactivity channels. The oxidation generated different products depending on the oxidant and reaction conditions, providing insights into the reactivity of these compounds (Pailloux et al., 2007).

Mechanism of Action

This is typically used for biologically active compounds and involves how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Future Directions

This involves potential applications of the compound and areas of future research .

Properties

IUPAC Name

2-pyridin-3-yl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(10-13-4-1-6-17-11-13)20-12-14-5-2-9-21(14)16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLEPVXOUYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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